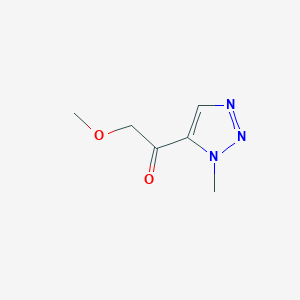
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:
Synthesis of 1-methyl-1H-1,2,3-triazole:
Formation of the final compound: The 1-methyl-1H-1,2,3-triazole is then reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield this compound
Analyse Des Réactions Chimiques
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and interactions
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one include other triazole derivatives such as:
1H-1,2,3-Triazole: A basic triazole structure without additional functional groups.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Another triazole derivative with a different substitution pattern
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-methoxy-1-(3-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3H,4H2,1-2H3 |
Clé InChI |
GKKAJIBJLXDDEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















